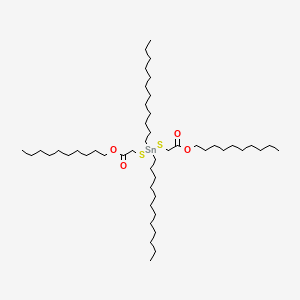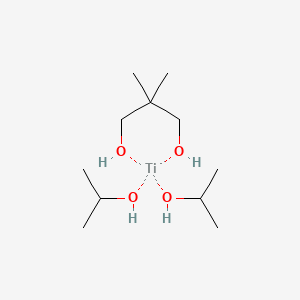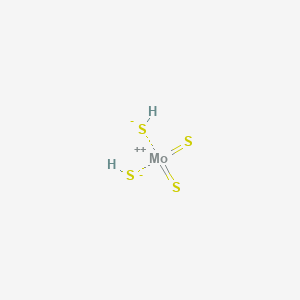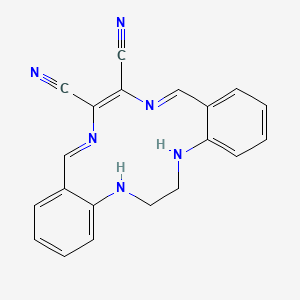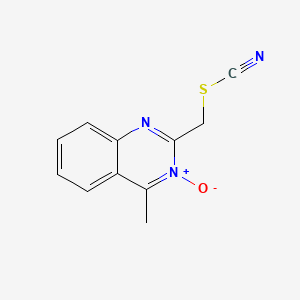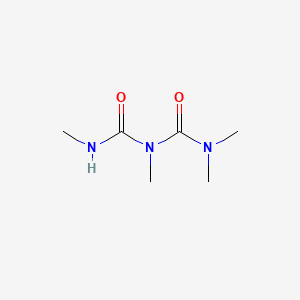
N,N,N,2-Tetramethylimidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,2-Tetramethylimidodicarbonic diamide is an organic compound with the molecular formula C6H13N3O2 It is a derivative of imidodicarbonic diamide, characterized by the presence of four methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N,2-Tetramethylimidodicarbonic diamide can be synthesized through the reaction of dimethylamine hydrochloride with dicyano diamide under controlled conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C over a period of 4 hours, yielding the desired product with a moderate yield . The reaction can be optimized using microwave-assisted synthesis, which enhances the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is designed to maximize yield and minimize by-products, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N,2-Tetramethylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidodicarbonic diamides.
Scientific Research Applications
N,N,N,2-Tetramethylimidodicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N,N,2-Tetramethylimidodicarbonic diamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, modulating the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another tetramethylated diamine with similar properties but different applications.
N,N-Dimethylimidodicarbonimidic diamide: A related compound with fewer methyl groups, used in different synthetic contexts.
Uniqueness
N,N,N,2-Tetramethylimidodicarbonic diamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
54070-65-4 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(methylcarbamoyl)urea |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChI Key |
MQNQLPYQHSJRSV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



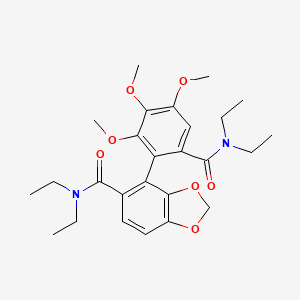
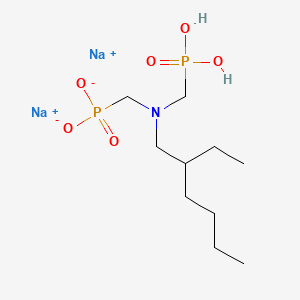
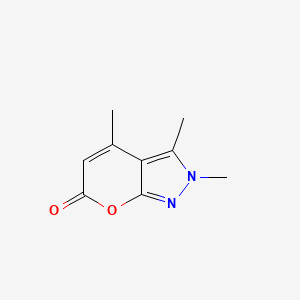
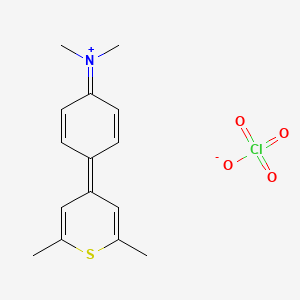
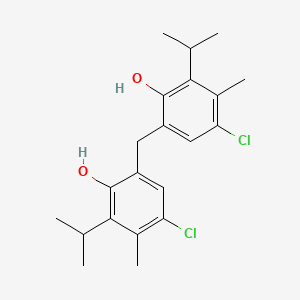
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

